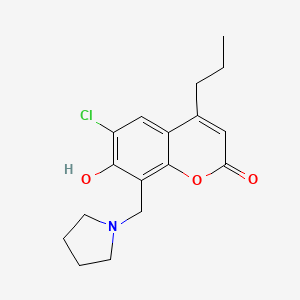![molecular formula C15H18ClNO3 B11303523 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B11303523.png)
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino methyl group, a hydroxy group, and a propyl group attached to the chromen-2-one core. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, propyl bromide, and dimethylamine.
Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with propyl bromide in the presence of a base like potassium carbonate to form 4-propyl-7-hydroxycoumarin.
Chlorination: The next step is the chlorination of 4-propyl-7-hydroxycoumarin using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position, yielding 6-chloro-4-propyl-7-hydroxycoumarin.
Dimethylamino Methylation: Finally, the compound undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino methyl group at the 8-position, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The purification steps involve crystallization and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone, resulting in 7-oxo derivatives.
Reduction: The chloro group at the 6-position can be reduced to a hydrogen atom, forming 6-dechloro derivatives.
Substitution: The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 7-oxo-6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one.
Reduction: 6-dechloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.
Substitution: 6-azido-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules and its effects on cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromen-2-one core, which imparts color properties. It is also explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-4-propyl-7-hydroxy-2H-chromen-2-one: Lacks the dimethylamino methyl group, resulting in different biological activities.
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the chloro group, which may affect its reactivity and biological properties.
6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one: Lacks the hydroxy group, impacting its solubility and potential interactions with biological targets.
Uniqueness
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, dimethylamino methyl group, hydroxy group, and propyl group in specific positions on the chromen-2-one core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H18ClNO3 |
|---|---|
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C15H18ClNO3/c1-4-5-9-6-13(18)20-15-10(9)7-12(16)14(19)11(15)8-17(2)3/h6-7,19H,4-5,8H2,1-3H3 |
Clave InChI |
XLBYAMPXBKPHQE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303445.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11303452.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)

![(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11303484.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303492.png)
![4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11303495.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11303498.png)
![2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11303506.png)
![N-benzyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303511.png)
![N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11303518.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303526.png)
![2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303534.png)
